

Preclinical studies of Quizartinib in hematological malignancies

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An In-depth Technical Guide to the Preclinical Studies of Quizartinib in Hematological Malignancies

Introduction

Quizartinib (formerly AC220) is a second-generation, highly potent, and selective FMS-like tyrosine kinase 3 (FLT3) inhibitor.[1][2] It is a small-molecule, type II inhibitor developed specifically to target FLT3, a receptor tyrosine kinase that plays a critical role in the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells.[3][4][5] Mutations in the FLT3 gene are among the most common genetic alterations in acute myeloid leukemia (AML), occurring in approximately 30% of newly diagnosed cases. The most frequent type of FLT3 mutation is the internal tandem duplication (FLT3-ITD), present in about 25% of AML cases, which leads to constitutive, ligand-independent activation of the kinase. This aberrant signaling drives uncontrolled cell proliferation and is associated with a high leukemic burden and poor prognosis. This guide provides a comprehensive overview of the preclinical studies that have characterized the mechanism of action, efficacy, and limitations of Quizartinib in hematological malignancies.

Mechanism of Action

Quizartinib functions as a type II tyrosine kinase inhibitor, which means it preferentially binds to and stabilizes the inactive conformation of the FLT3 kinase. This binding occurs at the ATP-binding site, preventing the autophosphorylation of the receptor. By locking the kinase in an







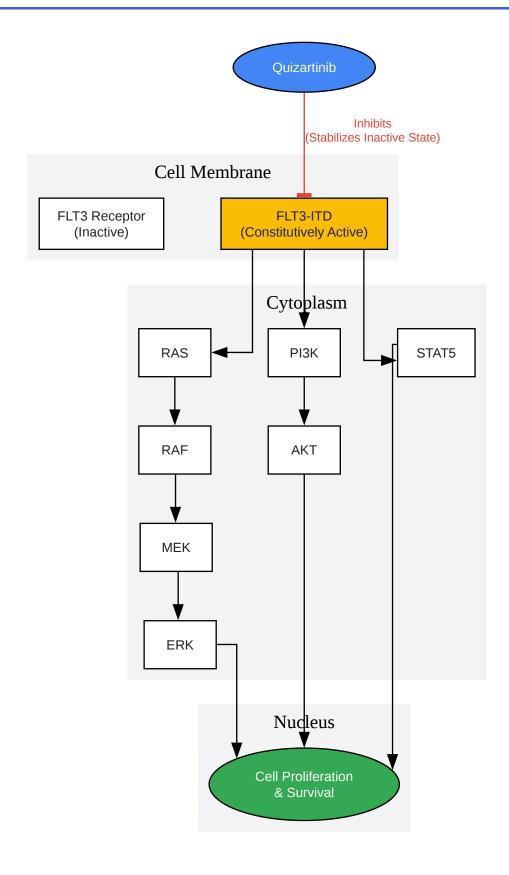
inactive state, Quizartinib effectively blocks the constitutive signaling cascade initiated by FLT3-ITD mutations.

The inhibition of FLT3 phosphorylation prevents the activation of multiple downstream signaling pathways that are crucial for leukemic cell growth and survival, including:

- RAS/RAF/MEK/ERK (MAPK) Pathway: Promotes cell division and proliferation.
- PI3K/AKT Pathway: Promotes cell survival and resistance to apoptosis.
- STAT5 Pathway: Promotes cell proliferation and survival.

By disrupting these critical pathways, Quizartinib induces cell cycle arrest and apoptosis in FLT3-ITD-dependent cancer cells. Its major active metabolite, AC886, exhibits comparable affinity and inhibitory activity against the FLT3 kinase.





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Caption: FLT3 signaling pathway and inhibition by Quizartinib.



Quantitative Preclinical Data In Vitro Activity

Preclinical evaluations in AML cell lines harboring the FLT3-ITD mutation demonstrated the potent activity of Quizartinib and its active metabolite, AC886.

Table 1: In Vitro Activity of Quizartinib and AC886 in FLT3-ITD+ AML Cell Lines

Cell Line	Compound	FLT3 Phosphorylati on Inhibition (IC50, nM)	Cell Viability Inhibition (IC₅o, nM)	Reference
MV4-11	Quizartinib	0.50	0.40	
MV4-11	AC886	0.18	0.21	
MOLM-13	Quizartinib	N/A	0.89	
MOLM-13	AC886	N/A	0.36	
MOLM-14	Quizartinib	N/A	0.73	

| MOLM-14 | AC886 | N/A | 0.23 | |

N/A: Data not available in the cited sources.

Table 2: Binding Affinity of Quizartinib and its Active Metabolite

Compound	Target	Binding Affinity (Kd, nM)	Reference
Quizartinib	FLT3	1.6 - 3.3	

| AC886 (active metabolite) | FLT3 | 1.1 | |

Studies have shown that Quizartinib has a slow dissociation rate from the FLT3 receptor, leading to prolonged inhibition of downstream signaling for up to 24 hours after the compound



is removed from the culture medium.

In Vivo Efficacy

The antileukemic effects of Quizartinib were evaluated in mouse xenograft models using human AML cells.

Table 3: In Vivo Efficacy of Quizartinib in AML Xenograft Models

Model	Compound	Dose (mg/kg, oral)	Endpoint	Result	Reference
MV4-11 Xenograft	Quizartinib	0.3 - 10	Tumor Growth Inhibition	Dose- dependent inhibition (EC ₉₀ = 0.73 mg/kg)	
MV4-11 Xenograft	AC886	0.3 - 10	Tumor Growth Inhibition	Dose- dependent inhibition (EC ₉₀ = 0.92 mg/kg)	
MOLM-14 Xenograft (Parental)	Quizartinib	Not specified	Tumor Growth Inhibition	EC ₅₀ < 1.00 mg/kg	
MOLM-14 Xenograft (Midostaurin- Resistant)	Quizartinib	Not specified	Tumor Growth Inhibition	EC ₅₀ = 3.16 mg/kg	
MOLM-14 Xenograft (Parental)	Midostaurin	Not specified	Tumor Growth Inhibition	EC50 = 27.71 mg/kg	



| MOLM-14 Xenograft (Midostaurin-Resistant) | Midostaurin | Not specified | Tumor Growth Inhibition | $EC_{50} > 100 \text{ mg/kg}$ | |

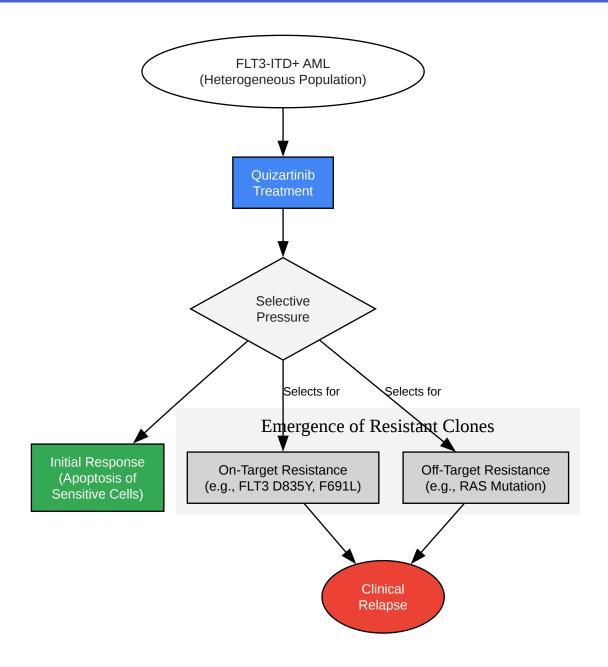
These in vivo studies demonstrated that orally administered Quizartinib effectively inhibits tumor growth in models of FLT3-ITD AML, including those that have developed resistance to other FLT3 inhibitors like midostaurin.

Mechanisms of Resistance

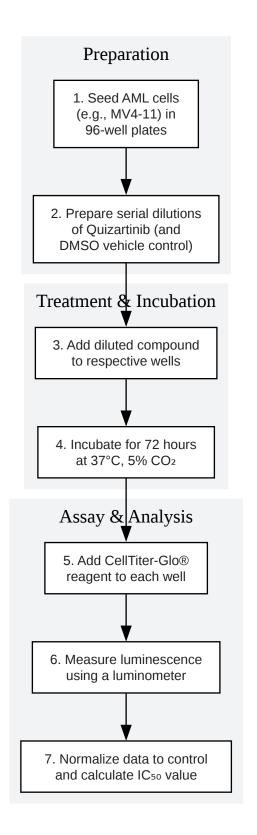
Despite the high initial response rates, resistance to Quizartinib is a significant clinical challenge. Preclinical studies have identified two primary mechanisms of resistance.

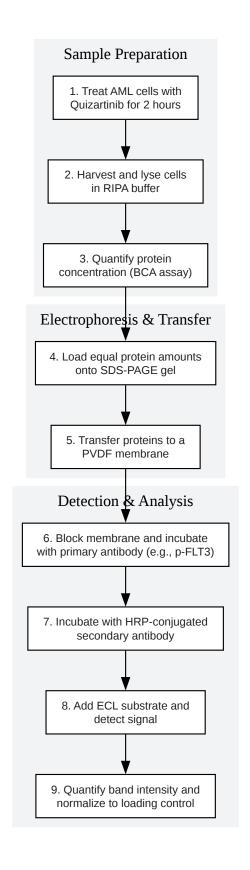
- On-Target Resistance: This involves the acquisition of secondary point mutations within the FLT3 kinase domain (KD) on the same allele as the FLT3-ITD. These mutations often occur at the "gatekeeper" residue (F691) or within the activation loop (D835, Y842), altering the conformation of the ATP-binding pocket and preventing Quizartinib from binding effectively.
- Off-Target Resistance: This mechanism involves the activation of alternative, parallel signaling pathways that bypass the need for FLT3 signaling. A common off-target mechanism is the acquisition of mutations in genes of the RAS/MAPK pathway (e.g., NRAS, KRAS), which maintains downstream signaling for cell proliferation and survival even when FLT3 is inhibited.



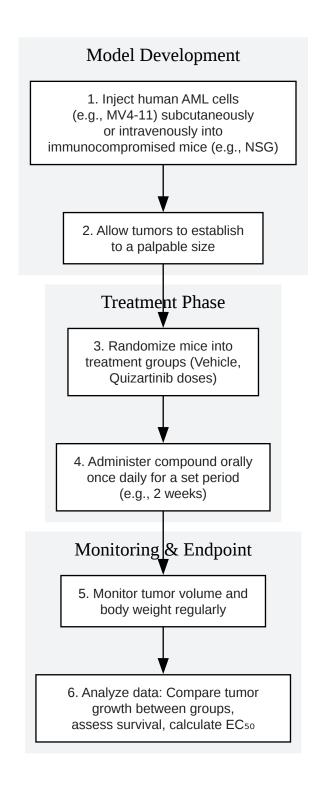












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